1-甲基-1H-吲哚-6-碳腈

描述

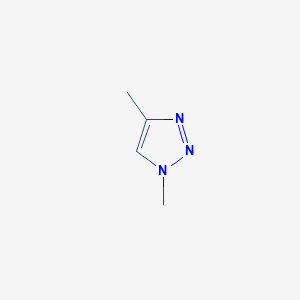

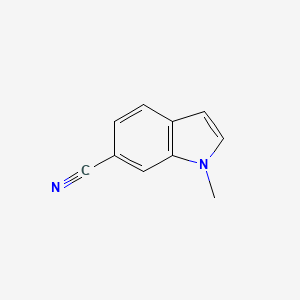

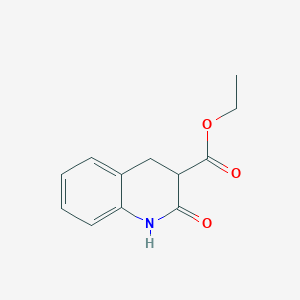

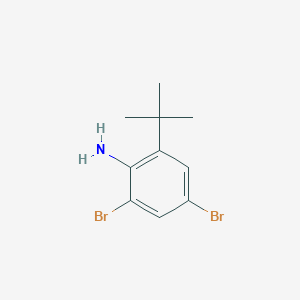

1-Methyl-1H-indole-6-carbonitrile is a chemical compound with the molecular formula C10H8N2 and a molecular weight of 156.19 . It is a solid substance and is typically stored in a dry environment at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 1-Methyl-1H-indole-6-carbonitrile is 1S/C10H8N2/c1-12-5-4-9-3-2-8(7-11)6-10(9)12/h2-6H,1H3 . This indicates that the molecule consists of a 1H-indole ring with a methyl group attached at the 1-position and a carbonitrile group attached at the 6-position .Chemical Reactions Analysis

While specific chemical reactions involving 1-Methyl-1H-indole-6-carbonitrile were not found, indole derivatives are known to be reactive at several positions, including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond, and the C2–N sigma bond . They can undergo a variety of reactions, including nucleophilic additions and electrophilic substitutions .Physical And Chemical Properties Analysis

1-Methyl-1H-indole-6-carbonitrile is a solid substance . It has a molecular weight of 156.19 and is typically stored in a dry environment at temperatures between 2-8°C .科学研究应用

超分子聚集

1-甲基-1H-吲哚-6-碳腈已被研究其在超分子聚集中的作用。对相关化合物的研究,如4-芳基-6-(1H-吲哚-3-基)-3-甲基-1-苯基-1H-吡唑并[3,4-b]吡啶-5-碳腈,展示了它们通过氢键形成环对称二聚体和链的能力,展示了它们在晶体工程和分子自组装领域的潜力(Low et al., 2007)。

新化合物的合成

该化合物是合成新化学结构的关键成分。例如,它的衍生物已被用于一锅法三组分多米诺协议,以创建五取代的4H-吡喃(Sivakumar et al., 2013)。这展示了它在有机化学合成过程中简化合成过程的实用性。

结构分析

对1-甲基-1H-吲哚-6-碳腈衍生物的结构分析提供了有关分子的空间排列的见解。研究表明,这些化合物中的碳腈基团扭曲离开吲哚平面,影响它们的分子相互作用(Ge et al., 2011)。

亲核反应性

已对吲哚的亲核反应性进行了研究,包括类似于1-甲基-1H-吲哚-6-碳腈的化合物。这项研究有助于理解它们在各种化学反应中的行为以及它们在合成有机化学中的潜在应用(Lakhdar et al., 2006)。

抗癌和抗炎应用

已合成并评估了1-甲基-1H-吲哚-6-碳腈的某些衍生物对乳腺癌细胞系的抗癌潜力以及它们的抗炎活性,突显了它们在药物化学中的潜力(Bhale et al., 2022)。

缓蚀作用

已对1-甲基-1H-吲哚-6-碳腈的衍生物进行了作为缓蚀剂的研究。对包含1-甲基-1H-吲哚-6-碳腈基团的螺[吲哚啉-3,4′-吡喃[2,3-c]吡唑]衍生物的研究表明它们在防止某些金属腐蚀方面的有效性,从而在材料科学中提供了潜在应用(Gupta et al., 2018)。

合成受限色氨酸衍生物

该化合物已被用于合成受限色氨酸衍生物,有助于开发用于肽和肽酰胺构象阐明研究的新分子。这些衍生物具有一个环,连接α-碳和色氨酸的吲哚环,从而限制侧链的构象灵活性(Horwell et al., 1994)。

合成官能化吲哚

研究已集中在1,3-二取代吲哚衍生物的新氧化方法上,包括与1-甲基-1H-吲哚-6-碳腈相关的化合物。这些研究已导致官能化的2-羟基吲哚烯的创造,扩展了吲哚化学领域合成可能性的范围(Morales-Ríos等人,1993)。

合成环并吡唑吡喃吡嘧啶

这种化合物已被用于合成新的环化吡唑吡喃吡嘧啶及其含有吲哚核的衍生物。这些化合物已被评估其抗微生物和抗氧化活性,展示了该化合物在创造生物活性分子方面的多功能性 (Saundane et al., 2014)。

安全和危害

作用机制

Target of Action

1-Methyl-1H-indole-6-carbonitrile is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been shown to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit the activity of the enzyme COX-2 , which is involved in the inflammatory response.

Result of Action

Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound could have diverse molecular and cellular effects depending on the specific targets it interacts with .

属性

IUPAC Name |

1-methylindole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-12-5-4-9-3-2-8(7-11)6-10(9)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGAAHLMYPQCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572246 | |

| Record name | 1-Methyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20996-87-6 | |

| Record name | 1-Methyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1339248.png)

![3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1339257.png)